Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate
Description
Properties
IUPAC Name |
ethyl (2S,5R)-7-oxo-6-phenylmethoxy-1,6-diazabicyclo[3.2.1]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-2-21-15(19)14-9-8-13-10-17(14)16(20)18(13)22-11-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVECPYUZEQQDKD-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2CN1C(=O)N2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H]2CN1C(=O)N2OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate typically involves enantioselective construction methods. One approach includes the use of chiral diamine-Ni(OAc)2 complex to catalyze a cascade Michael-Henry reaction of various diones and substituted nitroalkenes . This method ensures high enantioselectivity and diastereoselectivity, yielding the desired bicyclic structure efficiently.
Chemical Reactions Analysis
Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Scientific Research Applications
Role in Drug Development
Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate serves primarily as an intermediate in the synthesis of various β-lactamase inhibitors, which are crucial for combating antibiotic resistance. The compound's structure allows it to effectively inhibit β-lactamases produced by bacteria, including Mycobacterium tuberculosis, thereby enhancing the efficacy of existing antibiotics.
Case Study: Avibactam
Avibactam is a novel β-lactamase inhibitor that has been studied extensively for its ability to restore the activity of β-lactam antibiotics against resistant strains of bacteria. This compound is identified as an impurity in Avibactam synthesis but also plays a pivotal role in understanding the compound's pharmacological properties and mechanisms of action .
Synthesis Pathways
The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. Key steps include:
- Formation of Diazabicyclo Framework : Utilizing cyclization reactions to construct the bicyclic structure.
- Functionalization : Introduction of benzyloxy and carboxylate groups through selective reactions.
These synthetic routes are crucial for producing high-purity compounds necessary for further pharmacological studies .
Therapeutic Applications
Beyond its role as an intermediate in drug synthesis, this compound has potential therapeutic applications:
Inhibition of Bacterial Resistance
Research indicates that compounds like this compound can effectively inhibit enzymes responsible for antibiotic degradation, thereby prolonging the effectiveness of existing antibiotics .
Potential Use in Combination Therapies
The compound may be used in combination with other antibiotics to enhance their efficacy against resistant bacterial strains. This approach is particularly relevant in treating infections caused by multidrug-resistant organisms .
Mechanism of Action
The mechanism of action of Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure enables it to bind effectively to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(a) Hydroxy Analog: (2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonitrile (3c)
- Synthesis : Derived via hydrogenation of the benzyloxy group in the target compound using Pd/C catalysis, yielding a free hydroxy group .
- Key Differences :
(b) Sulfooxy Derivative: (2S,5R)-6-(Sulfooxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonitrile (3d)
- Synthesis : Generated by reacting the hydroxy analog (3c) with DMAP-SO₃ complex, followed by tetrabutylammonium counterion exchange .
- Key Differences :
(c) Carboxamide Derivative: (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
Salt and Counterion Variations
(a) Sodium Salt: Sodium (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate
- Properties : Crystalline form with enhanced stability under ambient conditions, making it preferable for large-scale pharmaceutical synthesis .
- Application : Intermediate in avibactam production; sodium ion improves aqueous solubility for downstream reactions .
(b) Tetrabutylammonium Salt: (2S,5R)-6-(Sulfooxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide Tetrabutylammonium Salt
Yield and Purity
Stability Challenges
- The benzyloxy group in the ethyl ester is susceptible to hydrogenolysis, necessitating careful handling under inert atmospheres .
- Sodium salts exhibit superior stability over esters, making them preferred for long-term storage .
Biological Activity
Ethyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate, also known by its CAS number 1416134-63-8, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C16H20N2O4
- Molecular Weight : 304.34 g/mol
- Structure : The compound features a bicyclic structure with a diazabicyclo framework, which is known for its ability to interact with biological targets effectively.
This compound acts primarily as a β-lactamase inhibitor . β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics (e.g., penicillins and cephalosporins). By inhibiting these enzymes, the compound enhances the efficacy of co-administered β-lactam antibiotics against resistant bacterial strains.
Inhibition Profile
Research indicates that this compound exhibits broad-spectrum activity against various classes of β-lactamases, particularly Class A and Class C enzymes. The binding affinity of this compound to β-lactamase enzymes is significantly high, which facilitates its role as a potent inhibitor in therapeutic applications .
Antibacterial Efficacy
The antibacterial activity of this compound has been evaluated in several studies:
Study 1: Efficacy Against MDR Bacteria
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound in combination with cefepime and meropenem against multidrug-resistant (MDR) strains of Klebsiella pneumoniae. The combination therapy showed enhanced survival rates in murine models of infection compared to antibiotic treatment alone.
Study 2: In Vivo Models
In another investigation, the compound was tested in neutropenic lung infection models caused by Pseudomonas aeruginosa. Results indicated that the compound significantly reduced bacterial load and improved survival rates when used alongside standard antibiotic regimens.
Q & A
Q. Methodological Insight :
- Structure-Activity Relationship (SAR) : The benzyloxy group at position 6 is critical for initial enzyme interaction, while the ethyl ester at position 2 facilitates cellular permeability. Subsequent deprotection (e.g., hydrogenolysis) introduces polar groups (e.g., sulfate) to improve solubility and binding affinity .
What are the key synthetic steps for this compound?
Basic
The synthesis involves sequential functionalization of the diazabicyclo core:
Q. Data-Driven Approach :
- DoE (Design of Experiments) : Vary reaction time, temperature, and stoichiometry to identify optimal conditions. For example, extending hydrogenation from 2 to 4 hours increased 3c yield to 95% in pilot studies .
What analytical methods confirm polymorphic forms of derivatives like avibactam sodium?
Advanced
Polymorphs (e.g., Forms A, B, D, E) are characterized using:
- X-ray Diffraction (XRD) : Resolves crystal lattice parameters (e.g., Form A: monoclinic, P2, a=8.92 Å) .
- Differential Scanning Calorimetry (DSC) : Detects thermal transitions (e.g., Form B melts at 215°C with ΔH=120 J/g) .
- Dynamic Vapor Sorption (DVS) : Assesses hygroscopicity, critical for formulation stability .
Case Study :
Avibactam sodium’s Form A exhibits superior stability under accelerated storage conditions (40°C/75% RH), making it the preferred polymorph for clinical formulations .
How to resolve contradictions in reported reaction yields for similar compounds?
Advanced
Discrepancies (e.g., 40% vs. 60% yield for Step 1) may stem from:
- Impurity Profiles : Use HPLC-MS to identify byproducts (e.g., diastereomers or oxidation products) .
- Replication : Reproduce conditions precisely, including solvent grade (e.g., anhydrous DCM vs. technical grade) .
- NMR Titration : Quantify unreacted starting material to calculate corrected yields .
Example :
A 2022 study attributed low yields of 3a to residual moisture in n-butyl chloride; switching to freshly distilled solvent improved yields to 55% .
What pharmacokinetic challenges are associated with bicyclic β-lactamase inhibitors derived from this compound?
Q. Advanced
- Renal Clearance : Sulfated derivatives (e.g., avibactam sodium) exhibit rapid renal excretion (t = 2–3 hours), necessitating co-administration with β-lactams like ceftazidime .
- Plasma Protein Binding : Moderate binding (~20%) reduces free drug availability; structural analogs with lipophilic substituents (e.g., methyl groups) improve tissue penetration .
Q. Methodology :
- Microdialysis : Measure unbound drug concentrations in target tissues (e.g., lung epithelial lining fluid) .
- Caco-2 Assays : Evaluate intestinal absorption for oral formulation development .
How does the stereochemistry at positions 2S and 5R influence β-lactamase inhibition?
Advanced
The (2S,5R) configuration ensures optimal spatial alignment with catalytic serine residues in class A/C β-lactamases. Key interactions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
